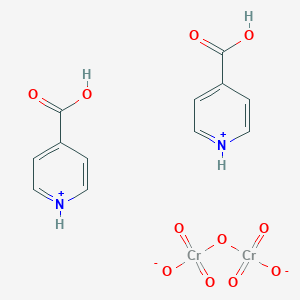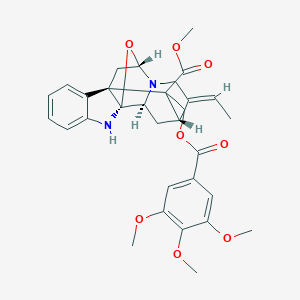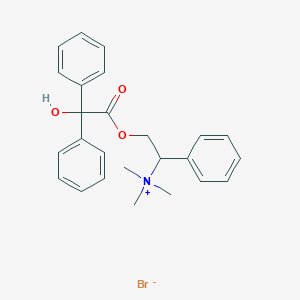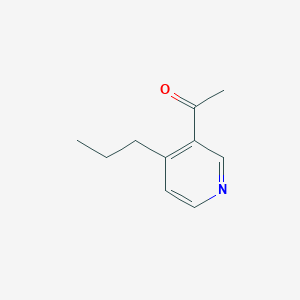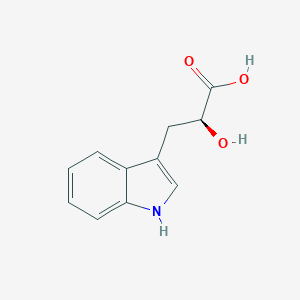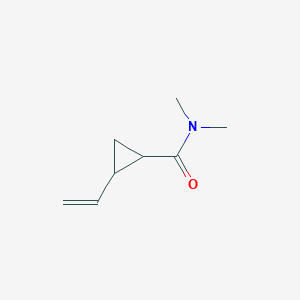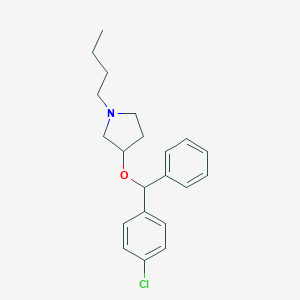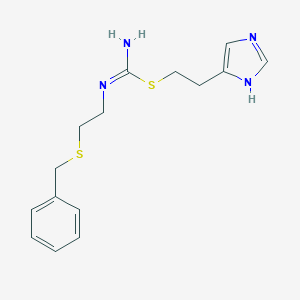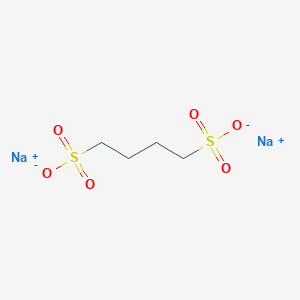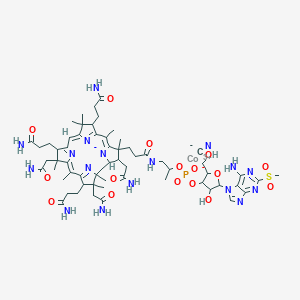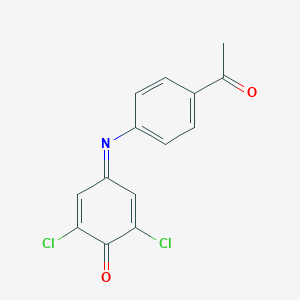
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as 4-(p-acetylphenylimino)-2,6-dichlorocyclohexa-2,5-dien-1-one or PAC.
Aplicaciones Científicas De Investigación
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- has been studied for its potential applications in various fields of science. One of the most promising applications is in the field of organic electronics. PAC has been shown to exhibit high electron mobility and can be used as a semiconductor material in organic field-effect transistors.
Mecanismo De Acción
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- is not fully understood. However, it has been suggested that PAC may act as an inhibitor of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation and pain.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- has anti-inflammatory and analgesic effects. It has also been shown to have antioxidant properties and can protect against oxidative stress-induced damage in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- in lab experiments is its high purity and stability. However, one limitation is that it can be difficult to synthesize in large quantities.
Direcciones Futuras
There are several future directions that could be explored in the research of 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro-. These include:
1. Further studies on the mechanism of action of PAC and its potential applications in the treatment of inflammatory diseases.
2. Investigation of the use of PAC in organic electronics and other materials science applications.
3. Development of new synthesis methods for PAC that are more efficient and scalable.
4. Exploration of the potential use of PAC as a scaffold for the design of new drugs and chemical compounds.
5. Investigation of the toxicological effects of PAC and its potential use in biomedical applications.
Conclusion:
In conclusion, 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of PAC have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Métodos De Síntesis
The synthesis of 2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- involves the reaction of 2,6-dichloro-4-nitrophenol with p-acetylphenylhydrazine followed by cyclization with acetic anhydride. This method was first reported by C. R. Ganellin and J. W. Kebbell in 1968.
Propiedades
Número CAS |
101564-11-8 |
|---|---|
Nombre del producto |
2,5-Cyclohexadien-1-one, 4-((p-acetylphenyl)imino)-2,6-dichloro- |
Fórmula molecular |
C14H9Cl2NO2 |
Peso molecular |
294.1 g/mol |
Nombre IUPAC |
4-(4-acetylphenyl)imino-2,6-dichlorocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C14H9Cl2NO2/c1-8(18)9-2-4-10(5-3-9)17-11-6-12(15)14(19)13(16)7-11/h2-7H,1H3 |
Clave InChI |
ZMKDHOBBPFBRLO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl |
SMILES canónico |
CC(=O)C1=CC=C(C=C1)N=C2C=C(C(=O)C(=C2)Cl)Cl |
Otros números CAS |
101564-11-8 |
Sinónimos |
4-[(p-Acetylphenyl)imino]-2,6-dichloro-2,5-cyclohexadien-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



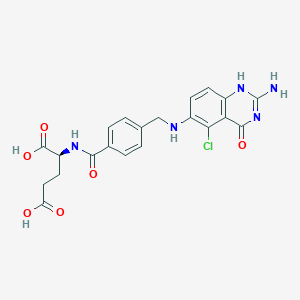
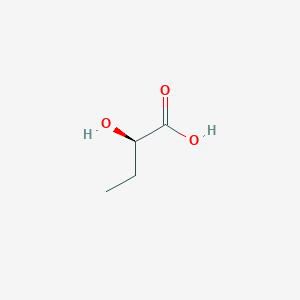
![Tricyclo[3.1.1.12,4]octane-3-carboxylic acid, stereoisomer (9CI)](/img/structure/B10893.png)
